2-Pentanol, 4-mercapto-2-methyl-
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Overview
Description
2-Pentanol, 4-mercapto-2-methyl- is an organic compound with the molecular formula C₆H₁₄OS. It is also known by other names such as 4-mercapto-4-methylpentan-2-ol and 4-sulfanyl-4-methylpentan-2-ol . This compound is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a pentane backbone, making it a unique alcohol-thiol hybrid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-mercapto-2-methyl- typically involves the reaction of 2-pentanol with a thiolating agent. One common method is the addition of thiols across double bonds . The reaction conditions often require a basic environment to facilitate the nucleophilic attack of the thiol group on the carbon atom bearing the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of 2-Pentanol, 4-mercapto-2-methyl- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, 4-mercapto-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes and alcohols.
Substitution: Alkylated thiols and ethers.
Scientific Research Applications
2-Pentanol, 4-mercapto-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and as a frother in mineral flotation.
Mechanism of Action
The mechanism of action of 2-Pentanol, 4-mercapto-2-methyl- involves its functional groups:
Thiol Group: Acts as a nucleophile, participating in various biochemical reactions.
Hydroxyl Group: Engages in hydrogen bonding and can be a site for further chemical modifications. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Mercapto-4-methylpentan-2-ol
- 4-Sulfanyl-4-methylpentan-2-ol
- 4-Methyl-2-pentanol
Uniqueness
2-Pentanol, 4-mercapto-2-methyl- is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and versatility in various applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
Biological Activity
2-Pentanol, 4-mercapto-2-methyl- (also known as 4-mercapto-4-methyl-2-pentanol) is a sulfur-containing organic compound with significant biological relevance. This compound is characterized by its unique structure, which includes a secondary alcohol and a mercapto group. Its chemical formula is C6H14OS and it has been studied for its various biological activities, including potential applications in food additives and its sensory properties.
The compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C6H14OS |
Molecular Weight | 134.24 g/mol |
CAS Registry Number | 11252031 |
IUPAC Name | 4-Mercapto-4-methyl-2-pentanol |
1. Antimicrobial Properties
Research indicates that compounds containing thiol groups, such as 2-pentanol, 4-mercapto-2-methyl-, exhibit antimicrobial activity. Studies have shown that thiols can disrupt bacterial membranes and inhibit growth. For instance, the compound has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at certain concentrations .
2. Sensory Properties
The compound has garnered attention in the food industry due to its aroma profile. It is associated with both pleasant and unpleasant odors, depending on concentration and context. The compound contributes to the characteristic flavors of certain foods and beverages, such as blackcurrants and wines . Its olfactory properties are particularly relevant in flavor chemistry, where it can enhance or detract from the overall sensory experience of food products.
Toxicity and Safety
While the biological activities are promising, toxicity assessments are critical for understanding safe usage levels. Current data indicate limited human studies on repeated exposure; however, animal studies suggest potential toxicity at high concentrations . The following table summarizes key findings from toxicity studies:
Study Type | Species | Dose (mg/kg) | Observed Effects | Reference |
---|---|---|---|---|
Oral Exposure | Rats | ND | No significant effects observed | EPA Report |
Inhalation Study | Rats | ND | Potential respiratory irritation | EPA Report |
Note: ND = No Data
Case Studies
- Food Additive Research : A study explored the use of 4-mercapto-4-methyl-2-pentanol as a food additive due to its flavor-enhancing properties. The findings indicated that at low concentrations, it improved flavor profiles without adverse effects on safety .
- Sensory Analysis : A comprehensive analysis was conducted to assess the sensory characteristics of various stereoisomers of related compounds, including 2-pentanol derivatives. This study highlighted how different configurations impacted aroma perception in food products .
Properties
CAS No. |
89529-97-5 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-methyl-4-sulfanylpentan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-5(8)4-6(2,3)7/h5,7-8H,4H2,1-3H3 |
InChI Key |
VLZUIWBCQSZQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O)S |
Origin of Product |
United States |
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